1-(2,3-dihydro-1H-indol-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
Description
1-(2,3-Dihydro-1H-indol-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a heterocyclic compound featuring a 2,3-dihydroindole moiety linked via an ethanone bridge to a [1,2,4]triazolo[3,4-b][1,3]benzothiazole group with a thioether (-S-) substituent. This structural architecture combines two pharmacologically relevant heterocycles: the indole nucleus, known for its role in neurotransmitter systems and medicinal chemistry, and the triazolobenzothiazole system, which has demonstrated diverse bioactivities, including antimicrobial and vasodilatory effects .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c23-16(21-10-9-12-5-1-2-6-13(12)21)11-24-17-19-20-18-22(17)14-7-3-4-8-15(14)25-18/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZOBJFUMTYNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-dihydro-1H-indol-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a compound that has garnered attention in pharmacological research due to its diverse biological activities. The compound's unique structural features contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.37 g/mol. Its structure includes an indole moiety and a triazolo-benzothiazole scaffold, which are known for their biological significance.
Antimicrobial Activity
Research indicates that compounds containing the triazolo-benzothiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this scaffold demonstrate activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented in several studies. These compounds may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, derivatives have shown promising results in reducing inflammation in animal models of arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Anti-inflammatory | Inhibits COX enzymes | , |
Case Study 1: Anticancer Activity
A study published in 2023 examined the effects of various triazolo-benzothiazole derivatives on breast cancer cells. The results indicated that certain compounds led to a significant reduction in cell viability and increased apoptosis rates compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Recent studies have indicated that compounds with indole and benzothiazole derivatives exhibit significant anticancer properties. Research has shown that the incorporation of these moieties can enhance cytotoxicity against various cancer cell lines. For instance, derivatives similar to the target compound have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .
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Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Indole derivatives are known for their ability to combat bacterial infections. Preliminary studies indicate that compounds with similar frameworks demonstrate effectiveness against both Gram-positive and Gram-negative bacteria . This opens avenues for developing new antibiotics.
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Anti-inflammatory Effects
- Inflammation is a critical factor in many chronic diseases. Compounds containing indole and triazole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that the target compound may also possess similar effects, warranting further investigation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A study conducted by Khalafi et al. synthesized various indole-based compounds and tested their anticancer activity on human cancer cell lines. The results demonstrated that specific substitutions on the indole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics . This highlights the importance of structural modifications in developing effective anticancer agents.
Chemical Reactions Analysis
Functional Group Reactivity
| Functional Group | Potential Reactions |
|---|---|
| Ethanone carbonyl | Nucleophilic addition (e.g., with amines, Grignard reagents) |
| Triazole ring | Electrophilic substitution (if activated) or cycloaddition |
| Benzothiazole ring | Oxidation, substitution, or coordination with metals |
| Sulfanyl group | Oxidation (to sulfinyl/sulfonyl), alkylation, or thiol elimination |
Key Reaction Pathways
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Oxidation of the sulfanyl group :
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The sulfanyl group can oxidize to sulfinyl or sulfonyl under oxidative conditions (e.g., H₂O₂ or mCPBA).
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Electrophilic aromatic substitution :
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Nucleophilic attack on the ethanone :
Characterization and Validation
The compound’s structure and purity are confirmed via:
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NMR spectroscopy : To identify aromatic protons, carbonyl groups, and coupling patterns.
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Mass spectrometry : To verify molecular weight and fragmentation patterns .
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X-ray crystallography : To determine molecular geometry and confirm regiochemistry.
Biological and Chemical Relevance
The compound’s heterocyclic framework suggests applications in medicinal chemistry, particularly as a lead compound for targeting enzymes like PARP or mono-ARTs . Its structural motifs (e.g., triazole, benzothiazole) are associated with anticancer and antimicrobial activities .
Comparative Analysis of Analogues
This compound’s reactivity and synthesis highlight its potential as a versatile scaffold in drug discovery. Further studies are required to optimize synthetic routes and evaluate its therapeutic efficacy.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Its dihydroindole group may improve solubility compared to fully aromatic indole derivatives .
- Heterocycle Fusion : Unlike triazolothiadiazoles (e.g., ), which exhibit antimicrobial activity, the triazolobenzothiazole core in the target compound likely increases π-π stacking interactions in biological targets, a feature critical for kinase or protease inhibition .
Q & A
Q. Methodological Answer :
- Single-crystal X-ray diffraction is critical for unambiguous structural determination, particularly for resolving the triazolo-benzothiazole core and sulfanyl linkage geometry (mean C–C bond accuracy: ±0.003 Å) .
- Supplement with ¹H/¹³C NMR (e.g., indole NH proton at δ 10–12 ppm, thiadiazole C=S at δ 165–170 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
Advanced: How can contradictions between experimental NMR data and computational predictions be resolved?
Q. Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) . Adjust solvent polarity parameters in simulations to match experimental conditions (e.g., DMSO vs. CDCl₃).
- Use X-ray crystallography as a reference to validate bond angles and torsional strains that may influence spectral discrepancies .
Advanced: What computational strategies predict electronic properties relevant to biological activity?
Q. Methodological Answer :
- Perform DFT calculations to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For example, HOMO localization on the indole ring suggests nucleophilic reactivity, while LUMO on the triazolo-benzothiazole moiety indicates electrophilic sites .
- Use molecular docking to simulate interactions with biological targets (e.g., enzymes with hydrophobic active sites) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Q. Methodological Answer :
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetone or ethanol .
- Catalyst optimization : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) to improve nucleophilic substitution efficiency .
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion (~90–95%) .
Basic: What are key stability considerations for long-term storage?
Q. Methodological Answer :
- Store under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the sulfanyl (-S-) bond .
- Protect from light using amber vials to avoid photodegradation of the triazolo-benzothiazole heterocycle .
Advanced: What strategies explore this compound’s bioactivity in drug discovery?
Q. Methodological Answer :
- Conduct in vitro assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis) using MIC (minimum inhibitory concentration) protocols .
- Synthesize derivatives via substituent modification (e.g., replacing the indole with a benzofuran group) to enhance bioavailability and target affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
